molecular formula C22H27N3O B1672408 GSK-982 CAS No. 934763-10-7

GSK-982

Cat. No.: B1672408
CAS No.: 934763-10-7
M. Wt: 349.5 g/mol
InChI Key: GYFZLPNRKWCIBS-UHFFFAOYSA-N
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Description

GSK-982 is a complex organic compound known for its unique chemical structure and properties. This compound features a benzimidazole ring, a benzenemethanamine moiety, and a dimethylcyclohexyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-982 typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The benzenemethanamine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethylcyclohexyl group via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

GSK-982 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various amines.

Scientific Research Applications

GSK-982 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of GSK-982 involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine derivatives: Compounds with similar structures but different substituents.

    Benzimidazole derivatives: Molecules containing the benzimidazole ring with various functional groups.

Uniqueness

GSK-982 stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

934763-10-7

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[[4-(3H-benzimidazol-5-yloxy)phenyl]methyl]-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C22H27N3O/c1-22(2)11-9-17(10-12-22)23-14-16-3-5-18(6-4-16)26-19-7-8-20-21(13-19)25-15-24-20/h3-8,13,15,17,23H,9-12,14H2,1-2H3,(H,24,25)

InChI Key

GYFZLPNRKWCIBS-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)NCC2=CC=C(C=C2)OC3=CC4=C(C=C3)N=CN4)C

Canonical SMILES

CC1(CCC(CC1)NCC2=CC=C(C=C2)OC3=CC4=C(C=C3)N=CN4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-982;  GSK 982;  GSK982.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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